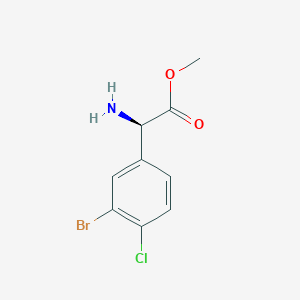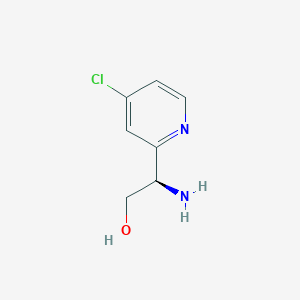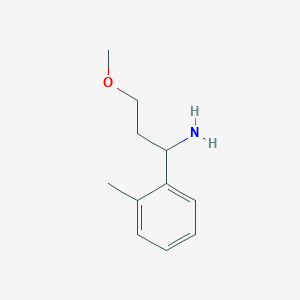
N-Isobutyl-4-methoxycyclohexan-1-amine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride is an organic compound that belongs to the class of cyclohexylamines. This compound is characterized by the presence of an isobutyl group and a methoxy group attached to a cyclohexane ring, with an amine group at the first position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.
Introduction of the methoxy group: This is usually done via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the isobutyl group: This step often involves alkylation reactions.
Introduction of the amine group: This can be achieved through amination reactions using reagents like ammonia or amines.
Formation of the hydrochloride salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride typically involve large-scale batch or continuous processes. These methods often use automated systems to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: This reaction can reduce the compound to simpler amines or hydrocarbons.
Substitution: This reaction can replace the methoxy or isobutyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce nitro compounds, while reduction may yield simpler amines or hydrocarbons.
科学研究应用
N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies of amine transport and metabolism.
Medicine: It is investigated for its potential therapeutic effects, such as its role as a precursor to pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride involves its interaction with various molecular targets and pathways. The amine group can interact with receptors and enzymes, influencing biological processes such as neurotransmission and metabolism. The methoxy and isobutyl groups can modulate the compound’s affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
N-Isobutyl-2-methylpropan-1-amine: Similar structure but lacks the methoxy group.
N-Isobutyl-4-methoxyphenylamine: Similar structure but has a phenyl ring instead of a cyclohexane ring.
N-Isobutyl-4-methoxybenzylamine: Similar structure but has a benzyl group instead of a cyclohexane ring.
Uniqueness
N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride is unique due to its specific combination of functional groups and its cyclohexane ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C11H24ClNO |
|---|---|
分子量 |
221.77 g/mol |
IUPAC 名称 |
4-methoxy-N-(2-methylpropyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-9(2)8-12-10-4-6-11(13-3)7-5-10;/h9-12H,4-8H2,1-3H3;1H |
InChI 键 |
DVEPGYFWFWSDBK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC1CCC(CC1)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3',4'-Dihydrospiro[cyclopropane-1,1'(2'H)-isoquinoline] Hydrochloride](/img/structure/B13044851.png)

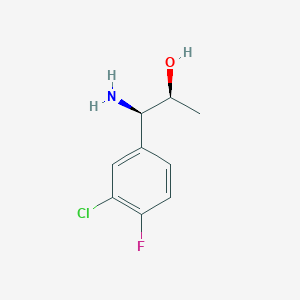

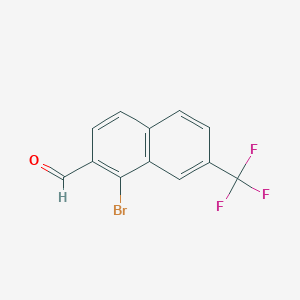
![Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate](/img/structure/B13044876.png)
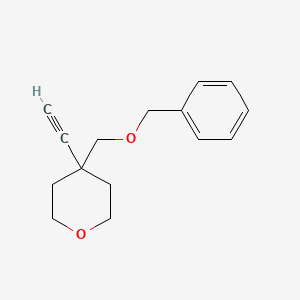
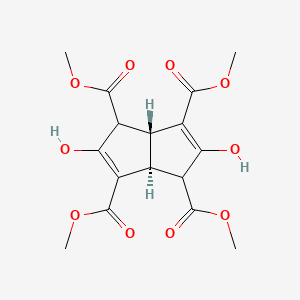
![Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13044883.png)
